Cas no 95928-49-7 (Ethyl 2-hydroxypyrimidine-5-carboxylate)

Ethyl 2-hydroxypyrimidine-5-carboxylate structure
95928-49-7 structure
Nom du produit:Ethyl 2-hydroxypyrimidine-5-carboxylate
Numéro CAS:95928-49-7
Le MF:C7H8N2O3
Mégawatts:168.15002155304
MDL:MFCD09863163
CID:820515

Ethyl 2-hydroxypyrimidine-5-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • Ethyl 2-hydroxypyrimidine-5-carboxylate
    • 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
    • 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
    • C7H8N2O3
    • ethyl 2-oxo-1H-pyrimidine-5-carboxylate
    • ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
    • Ethyl 2-Hydroxy-5-pyrimidinecarboxylate
    • 2-OXO-1,2-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER
    • 5-Pyrimidinecarboxylicacid
    • CFWYVWBOCSWZIK-UHFFFAOYSA-N
    • WT631
    • CL1925
    • SBB088151
    • Ethyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate (ACI)
    • 2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid ethyl ester
    • MDL: MFCD09863163
    • Piscine à noyau: 1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-4H,2H2,1H3,(H,8,9,11)
    • La clé Inchi: CFWYVWBOCSWZIK-UHFFFAOYSA-N
    • Sourire: O=C1NC=C(C(OCC)=O)C=N1

Propriétés calculées

  • Qualité précise: 168.05300
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 3
  • Complexité: 268
  • Surface topologique des pôles: 67.8

Propriétés expérimentales

  • Dense: 1.33
  • Le PSA: 72.31000
  • Le LogP: 0.35890

Ethyl 2-hydroxypyrimidine-5-carboxylate Informations de sécurité

  • Instructions de sécurité: 24/25

Ethyl 2-hydroxypyrimidine-5-carboxylate Données douanières

  • Code HS:2933599090
  • Données douanières:

    Code douanier chinois:

    2933599090

    Résumé:

    2933599090. Autres composés ayant un cycle Pyrimidine sur leur structure (y compris les composés ayant un cycle pipérazine sur leur structure). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: Néant. Droit de la nation la plus favorisée: 6,5%. Droit général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933599090. Autres composés dont la structure contient un cycle Pyrimidine (hydrogéné ou non) ou un cycle pipérazine. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

Ethyl 2-hydroxypyrimidine-5-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM166478-5g
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester
95928-49-7 97%
5g
$343 2021-08-05
Enamine
EN300-86097-2.5g
ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
95928-49-7 95%
2.5g
$271.0 2023-04-20
eNovation Chemicals LLC
K39216-100g
2-Hydroxy-5-pyrimidinylethyl formate
95928-49-7 96%
100g
$1980 2024-05-24
eNovation Chemicals LLC
Y1102802-2g
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
95928-49-7 98%
2g
$240 2024-07-28
Chemenu
CM166478-25g
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester
95928-49-7 97%
25g
$1197 2021-08-05
TRC
E945773-100mg
Ethyl 2-hydroxypyrimidine-5-carboxylate
95928-49-7
100mg
$ 70.00 2022-06-05
eNovation Chemicals LLC
D660598-25g
1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
95928-49-7 95.0%
25g
$2000 2024-06-05
Chemenu
CM166478-10g
2-Oxo-1,2-dihydro-pyrimidine-5-carboxylic acid ethyl ester
95928-49-7 97%
10g
$570 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKM094-5G
ethyl 2-hydroxypyrimidine-5-carboxylate
95928-49-7 95%
5g
¥ 2,105.00 2023-04-12
Fluorochem
225504-10g
Ethyl 2-hydroxypyrimidine-5-carboxylate
95928-49-7 95%+
10g
£518.00 2022-02-28

Ethyl 2-hydroxypyrimidine-5-carboxylate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, rt → reflux
Référence
Preparation of oxazolylmethylthio thiazoles as CDK inhibitors containing a zinc binding moiety
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, reflux
Référence
Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Acetic acid ,  Bromine ;  2 h, reflux
Référence
Thieno[3,2-d]pyrimidine derivs in combination therapy as a phosphoinositide 3-kinase inhibitor with a zinc binding moiety and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt → reflux; 1.5 h, reflux
Référence
Preparation of tetrahydroindazoles as HSP90 inhibitors containing a zinc binding moiety
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 4, rt; 2 h, rt
Référence
Preparation of heteroaromatics as inhibitors of stearoyl-CoA delta-9 desaturase (SCD9).
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  3 h, 110 °C; < 110 °C; 12 h, rt
Référence
Design and synthesis of novel androgen receptor antagonists via molecular modeling
Zhao, Chao; Choi, You Hee; Khadka, Daulat Bikram; Jin, Yifeng; Lee, Kwang-Youl; et al, Bioorganic & Medicinal Chemistry, 2016, 24(4), 789-801

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  2 h, reflux
Référence
Preparation of thienopyrimidine derivatives and their use in combination therapy with a phosphoinositide 3-kinase inhibitor with a zinc binding moiety
, United States, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, reflux
Référence
Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases
, United States, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, rt → reflux
Référence
Preparation of quinazoline compounds containing zinc binding moiety as anti-proliferative agents
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, rt → reflux
Référence
Isoxazole derivatives as HSP90 inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cell proliferative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction
Référence
Heteroaromatic compounds as inhibitors of stearoyl-coenzyme a delta-9 desaturase
, United States, , ,

Ethyl 2-hydroxypyrimidine-5-carboxylate Raw materials

Ethyl 2-hydroxypyrimidine-5-carboxylate Preparation Products

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95928-49-7)Ethyl 2-hydroxypyrimidine-5-carboxylate
A19356
Pureté:99%
Quantité:5g
Prix ($):188.0